4-Fluoro-2'-iodobenzophenone
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Overview
Description
4-Fluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO and a molecular weight of 326.1 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
4-Fluoro-2’-iodobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobenzoyl chloride with fluorobenzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out at temperatures between 40-50°C for 5-6 hours. After the reaction, the product is extracted and purified to obtain 4-Fluoro-2’-iodobenzophenone with a high yield.
Chemical Reactions Analysis
4-Fluoro-2’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2’-iodobenzophenone has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, compounds similar to 4-Fluoro-2’-iodobenzophenone are often explored for their potential biological activity and as building blocks in drug discovery.
Industry: It is used in the production of various fine chemicals and materials, leveraging its reactivity in substitution and coupling reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2’-iodobenzophenone in chemical reactions typically involves the activation of the carbon-iodine bond. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the oxidative addition of the aryl iodide, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The fluorine atom can also influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparison with Similar Compounds
4-Fluoro-2’-iodobenzophenone can be compared with other halogenated benzophenones, such as:
2-Fluoro-4’-iodobenzophenone: Similar in structure but with different positions of the fluorine and iodine atoms, which can lead to different reactivity and applications.
4-Fluoro-4’-iodobenzophenone:
The uniqueness of 4-Fluoro-2’-iodobenzophenone lies in its specific substitution pattern, which can offer distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(4-fluorophenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLWGIFAHVYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641514 |
Source
|
Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138504-31-1 |
Source
|
Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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